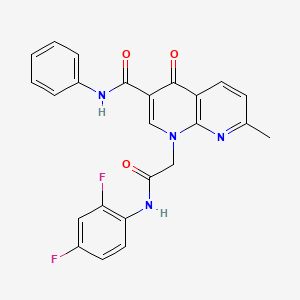

1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

The compound 1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide features a 1,8-naphthyridine core substituted with:

- A 7-methyl group at position 5.

- A phenyl carboxamide at position 2.

- A 2-(2,4-difluorophenylamino)-2-oxoethyl side chain at position 1.

This structure combines hydrophobic (methyl, phenyl), electron-withdrawing (difluorophenyl), and hydrogen-bonding (amide) groups, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-[2-(2,4-difluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2N4O3/c1-14-7-9-17-22(32)18(24(33)28-16-5-3-2-4-6-16)12-30(23(17)27-14)13-21(31)29-20-10-8-15(25)11-19(20)26/h2-12H,13H2,1H3,(H,28,33)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDXYCCCMPGEKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class of compounds, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. The structural complexity of this compound suggests potential interactions with various biological targets, making it a subject of interest for further research.

Chemical Structure and Properties

The chemical structure can be broken down as follows:

- Core Structure : Naphthyridine

- Functional Groups :

- Difluorophenyl group

- Carboxamide moiety

- Oxoethyl side chain

This unique combination of functional groups may influence the compound's solubility, stability, and interaction with biological systems.

Anticancer Activity

Recent studies have indicated that compounds structurally related to naphthyridines exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds like this one may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through various signaling pathways.

- Case Study : A related naphthyridine derivative was tested against several cancer cell lines (e.g., MDA-MB-231, Hela) and showed IC50 values ranging from 2.5 to 10 μM, indicating potent antiproliferative effects .

Antimicrobial Activity

The presence of the difluorophenyl group has been associated with enhanced antimicrobial properties. Studies have shown that similar compounds can exhibit activity against a range of bacteria and fungi:

- In vitro Testing : Compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacterial strains.

| Compound Name | Activity Type | IC50 Values |

|---|---|---|

| Naphthyridine Derivative A | Antibacterial | 5 μM |

| Naphthyridine Derivative B | Antifungal | 7 μM |

Anti-inflammatory Effects

Naphthyridine derivatives have also been explored for their anti-inflammatory properties. Research indicates:

- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or modulate pathways such as NF-kB.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups like fluorine enhances potency against certain targets.

- Positioning of Functional Groups : The spatial arrangement of the carboxamide and oxoethyl groups can significantly impact binding affinity to biological receptors.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions between this compound and various biological targets:

- Target Proteins : Enzymes such as topoisomerases and kinases have been identified as potential targets.

Binding Affinity Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Topoisomerase I | -9.5 |

| Kinase A | -8.3 |

These results suggest a strong interaction between the compound and these targets, supporting its potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

Pharmacological and Physicochemical Properties

Key Observations :

- Antibacterial Potential: Fluorinated derivatives (e.g., 2FQ) show predicted activity against Gram-negative pathogens, suggesting the target compound’s difluorophenyl group may confer similar properties .

- CNS Activity: The benzyl-ethyl analog (NCA, ) acts via norepinephrine modulation, whereas the target compound’s phenyl and amide groups may redirect its mechanism away from CNS effects .

- Spectroscopic Confirmation : IR peaks for keto and amide groups (1686–1651 cm⁻¹) are consistent across carboxamide derivatives, aiding structural validation .

Substituent Effects on Activity

- 7-Position Substitution : Methyl (target) vs. H (5a4, 5a2): Methyl may enhance steric hindrance, affecting binding pocket interactions.

- N-Substituents : Phenyl (target) vs. chlorophenyl (5a4, 5a2): Chlorine increases lipophilicity but may reduce solubility compared to fluorine.

- Side Chain Flexibility : The 2-oxoethyl group in the target compound could improve conformational adaptability compared to rigid benzyl groups in 5a4/5a2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.